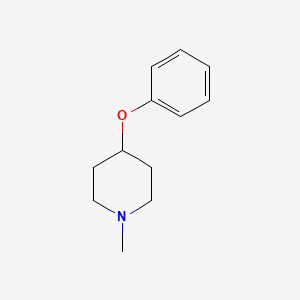
6-Bromo-3-ethoxy-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-ethoxy-2-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, ethoxy, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethoxy-2-methoxypyridine typically involves the bromination of 3-ethoxy-2-methoxy-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-ethoxy-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. Conditions typically involve heating and the use of polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dehalogenated pyridines or modified pyridine rings.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-ethoxy-2-methoxypyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-ethoxy-2-methoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom can participate in halogen bonding, while the ethoxy and methoxy groups can form hydrogen bonds or interact with hydrophobic pockets in target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-6-methoxy-2-methylpyridine
- 2-Bromo-6-methoxynaphthalene
- 3-Bromo-6-methoxy-2-picoline
Uniqueness
6-Bromo-3-ethoxy-2-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of both ethoxy and methoxy groups, along with the bromine atom, provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Eigenschaften
CAS-Nummer |
909854-19-9 |
|---|---|
Molekularformel |
C8H10BrNO2 |
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
6-bromo-3-ethoxy-2-methoxypyridine |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-6-4-5-7(9)10-8(6)11-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
SDPKUYFGIYNMAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N=C(C=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5a,6,10b-Tetrahydroindeno[2,1-b]indole](/img/structure/B8371051.png)
![Methyl 2-chloro-3-[4-(2-hydroxyethyl)phenyl]propanoate](/img/structure/B8371062.png)

![3,3-dimethyl-1,4-dihydrofuro[3,4-b]quinolin-9(3H)-one](/img/structure/B8371076.png)









